Technical Whitepaper: N,N-Di(propan-2-yl)butan-1-amine
Technical Whitepaper: N,N-Di(propan-2-yl)butan-1-amine
This guide is structured as an advanced technical whitepaper designed for organic chemists and process development scientists. It prioritizes structural analysis, synthetic utility, and rigorous characterization.
Structural Analysis, Physicochemical Profile, and Synthetic Utility
Part 1: Executive Summary & Structural Identity
N,N-Di(propan-2-yl)butan-1-amine , commonly referred to as N,N-Diisopropylbutylamine , is a tertiary amine characterized by significant steric hindrance around the nitrogen center. Structurally analogous to N,N-Diisopropylethylamine (DIPEA/Hünig’s Base), this molecule replaces the ethyl group with a n-butyl chain. This modification drastically alters its lipophilicity (LogP) while maintaining the non-nucleophilic basicity essential for sensitive organic transformations.
This guide analyzes its role as a "Lipophilic Hünig’s Base," offering superior solubility in non-polar solvents (heptane, hexanes) compared to its ethyl counterpart, making it a critical reagent in specific peptide synthesis workflows and transition-metal catalysis.
Chemical Identity:
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Common Name: N,N-Diisopropylbutylamine
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CAS Number: 41781-44-6[2]
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Molecular Formula: C₁₀H₂₃N
Part 2: Physicochemical Profile
The following data contrasts N,N-Diisopropylbutylamine with the industry-standard DIPEA to highlight its specific utility in phase-restricted synthesis.
| Property | N,N-Diisopropylbutylamine | DIPEA (Hünig's Base) | Significance |
| Steric Bulk | High (Two Isopropyls) | High (Two Isopropyls) | Prevents quaternary salt formation; non-nucleophilic. |
| Lipophilicity (cLogP) | ~3.5 | ~2.3 | Critical Differentiator: Higher solubility in non-polar media; remains in organic phase during acidic aqueous washes. |
| Boiling Point | ~165–170 °C (Predicted) | 127 °C | Lower volatility; reduced loss during high-temp reflux. |
| pKa (Conj. Acid) | ~10.8 (Est.) | 10.75 | Sufficiently basic to scavenge protons (e.g., HCl, HBr). |
| Physical State | Colorless Liquid | Colorless Liquid | Easy handling; amenable to automated liquid dosing. |
Structural Visualization
The diagram below illustrates the steric environment of the nitrogen lone pair, demonstrating why this molecule acts as a base but not a nucleophile.[4]
Figure 1: Steric connectivity of N,N-Diisopropylbutylamine. The two isopropyl groups (Red) shield the nitrogen center (Blue), preventing nucleophilic attack, while the butyl chain (Green) increases solubility in non-polar solvents.
Part 3: Synthetic Pathways & Protocols[5]
Synthesis of sterically hindered amines requires overcoming the nucleophilic barrier of the secondary amine. The most robust laboratory-scale method is the alkylation of diisopropylamine , driven by thermal energy and a scavenger base.
Method: Direct Alkylation of Diisopropylamine
Reaction Logic: Direct alkylation is preferred over reductive amination for this specific target because diisopropylamine is commercially available and inexpensive. The steric bulk prevents over-alkylation to the quaternary ammonium salt.
Reaction Scheme:
Detailed Experimental Protocol
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Reagents:
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Diisopropylamine (1.2 equiv) - Nucleophile
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1-Bromobutane (1.0 equiv) - Electrophile
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Potassium Carbonate (K₂CO₃, 2.0 equiv) - Acid Scavenger
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Acetonitrile (Reagent Grade) - Solvent
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Procedure:
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Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Under a nitrogen atmosphere, charge the flask with acetonitrile (0.5 M concentration relative to bromide).
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Addition: Add finely ground K₂CO₃ followed by Diisopropylamine. Stir for 10 minutes at room temperature.
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Initiation: Add 1-Bromobutane dropwise via a syringe or addition funnel over 15 minutes.
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Reaction: Heat the mixture to reflux (approx. 82 °C) for 16–24 hours. Note: Monitoring via TLC is difficult due to low UV activity; GC-MS or staining with Dragendorff’s reagent is recommended.
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Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in diethyl ether or hexanes. Wash with 1M NaOH (to remove unreacted bromide traces) and water. Dry over MgSO₄.
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Isolation: Distill the crude oil. (Target fraction: ~165 °C at atm pressure, or lower under vacuum).
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Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the alkylation of diisopropylamine.
Part 4: Spectroscopic Characterization
Verification of the structure relies heavily on Nuclear Magnetic Resonance (NMR). The high symmetry of the isopropyl groups and the distinct butyl chain provide a clear fingerprint.
Predicted ¹H-NMR Data (400 MHz, CDCl₃):
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 2.95 - 3.05 | Septet ( | 2H | CH of Isopropyl groups (Methine) |
| 2.35 - 2.45 | Triplet ( | 2H | N-CH₂ of Butyl chain |
| 1.35 - 1.45 | Multiplet | 2H | CH₂ (C2 of Butyl) |
| 1.20 - 1.30 | Multiplet | 2H | CH₂ (C3 of Butyl) |
| 0.98 - 1.05 | Doublet ( | 12H | CH₃ of Isopropyl groups |
| 0.88 - 0.92 | Triplet ( | 3H | Terminal CH₃ of Butyl |
Interpretation Key:
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The Septet: The most diagnostic peak. It proves the isopropyl groups are attached to the nitrogen.[5]
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The Doublet (12H): Confirms two isopropyl groups are present and equivalent.
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Absence of NH: Lack of a broad singlet around 1.0–2.0 ppm confirms the conversion from secondary to tertiary amine.
Part 5: Applications in Drug Development
1. Non-Nucleophilic Base in Cross-Coupling
Like DIPEA, N,N-Diisopropylbutylamine is used in Palladium-catalyzed reactions (Heck, Sonogashira) to neutralize hydrohalic acids generated during the catalytic cycle. Its steric bulk prevents it from coordinating to the metal center, which would poison the catalyst.
2. Lipophilicity Modulation in Peptide Synthesis
In the synthesis of highly hydrophobic peptides or lipidated drug conjugates, standard bases like DIPEA or TEA may partition into the aqueous phase during washing steps, or fail to solubilize reagents in non-polar solvents like heptane or toluene.
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Advantage: The butyl chain increases the
, ensuring the base remains in the organic layer during extractions, maintaining basicity in the organic phase for subsequent steps.
3. Impurity Management
In processes involving Diisopropylamine (DIPA), trace amounts of butyl halides (from alkylation steps) can generate this amine as a byproduct. Understanding its retention time (longer than DIPEA) and MS fragmentation (Base peak m/z 114, loss of propyl) is vital for impurity profiling in GMP settings.
Part 6: Handling & Safety
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Hazards: Corrosive (Skin/Eye damage), Flammable Liquid.[2]
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Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent N-oxide formation over long periods.
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Disposal: Must be disposed of as organic basic waste. Do not acidify rapidly without cooling, as neutralization is highly exothermic.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11062646, N,N-Diisopropylbutylamine. Retrieved from [Link]
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Common Chemistry. (2024). CAS Registry Number 41781-44-6 Detail.[2] American Chemical Society. Retrieved from [Link][2]
Sources
- 1. PubChemLite - N,n-diisopropylbutylamine (C10H23N) [pubchemlite.lcsb.uni.lu]
- 2. N,N-Diisopropylbutylamine | C10H23N | CID 11062646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butanamine, N,N-dipropyl- (CAS 4444-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
